(1-methyl-1H-indol-4-yl)methanamine
Overview
Description
(1-methyl-1H-indol-4-yl)methanamine: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The compound features a methanamine group attached to the 4-position of a 1-methylindole ring, making it a valuable scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-4-yl)methanamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. For example, the reaction of 4-methylphenylhydrazine with formaldehyde can yield 1-methylindole.
N-Methylation: The indole ring can be methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Formylation and Reduction: The 4-position of the indole ring can be formylated using a Vilsmeier-Haack reaction, followed by reduction with a suitable reducing agent like sodium borohydride to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-methyl-1H-indol-4-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents like bromine or chlorinating agents can be used for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: (1-methyl-1H-indol-4-yl)methanal or (1-methyl-1H-indol-4-yl)carboxylic acid.
Reduction: (1-methyl-1H-indol-4-yl)methylamine.
Substitution: 3-bromo-1-methyl-1H-indol-4-yl)methanamine.
Scientific Research Applications
Chemistry: (1-methyl-1H-indol-4-yl)methanamine serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the design of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent
Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are employed in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist of receptors involved in neurotransmission. The exact mechanism depends on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
(1H-indol-3-yl)methanamine: This compound features a methanamine group at the 3-position of the indole ring, differing from (1-methyl-1H-indol-4-yl)methanamine in the position of the functional group.
(1-methyl-1H-indol-5-yl)methanamine: Similar to this compound but with the methanamine group at the 5-position.
(1H-indol-2-yl)methanamine: This compound has the methanamine group at the 2-position of the indole ring.
Uniqueness: this compound is unique due to the specific positioning of the methanamine group at the 4-position of the 1-methylindole ring. This positioning can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it distinct from other indole derivatives.
Properties
IUPAC Name |
(1-methylindol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDKISXGAVFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594540 | |
Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-02-8 | |
Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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